molecular formula C36H56O13 B14859361 3-[3-[6-[(4,6-dihydroxy-2-methyloxan-3-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

3-[3-[6-[(4,6-dihydroxy-2-methyloxan-3-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No.: B14859361
M. Wt: 696.8 g/mol
InChI Key: JVFYCULORCKYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Periplocin is a plant-derived glycoside, specifically a cardiac glycoside, where the sugar moiety is linked to a steroid. It is extracted from the dry root of Periploca sepiumThis compound has been recognized for its medicinal properties in traditional Chinese medicine, particularly for treating rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of periplocin involves complex organic reactions, typically starting from naturally occurring precursors. The process includes glycosylation reactions where a sugar moiety is attached to a steroid backbone. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of periplocin .

Industrial Production Methods

Industrial production of periplocin primarily relies on extraction from Periploca sepium. The extraction process involves drying the roots, followed by solvent extraction to isolate the glycosides. Advanced purification techniques like chromatography are then used to obtain pure periplocin .

Chemical Reactions Analysis

Types of Reactions

Periplocin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of periplocin, which can have different pharmacological properties .

Scientific Research Applications

Periplocin has a wide range of scientific research applications:

Mechanism of Action

Periplocin exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Periplocin is unique among cardiac glycosides due to its specific structure and pharmacological properties. Similar compounds include:

Periplocin stands out due to its broader range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C36H56O13

Molecular Weight

696.8 g/mol

IUPAC Name

3-[3-[6-[(4,6-dihydroxy-2-methyloxan-3-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C36H56O13/c1-18-30(24(37)14-27(39)47-18)46-17-25-28(40)31(44-4)29(41)32(49-25)48-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-16-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3

InChI Key

JVFYCULORCKYMD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)O)O)OCC2C(C(C(C(O2)OC3CCC4(C5CCC6(C(CCC6(C5CCC4(C3)O)O)C7=CC(=O)OC7)C)C)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.